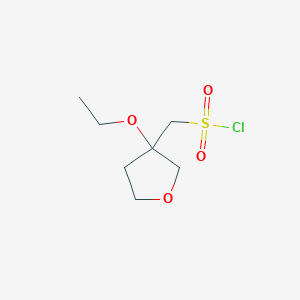
4,8-Dichloro-6-nitroquinazoline
Descripción general
Descripción
4,8-Dichloro-6-nitroquinazoline is a compound with the molecular formula C8H3Cl2N3O2 . It is used as an intermediate in the preparation of anticancer agents and enzyme inhibitors .
Synthesis Analysis
The synthesis of a similar compound, 4,7-dichloro-6-nitroquinazoline, has been reported in the literature . It was prepared in an overall yield of 56.1% by a 3-step process (condensation, nitration, and chlorination) from 2-amino-4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of 4,8-Dichloro-6-nitroquinazoline consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, with chlorine atoms at the 4 and 8 positions and a nitro group at the 6 position .Chemical Reactions Analysis
4,7-Dichloro-6-nitroquinazoline, a similar compound, is a highly reactive intermediate in the synthetic procedure of afatinib dimaleate, a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer .Physical And Chemical Properties Analysis
4,8-Dichloro-6-nitroquinazoline is a powder with a molecular weight of 244.04 g/mol . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Analytical Methods for Antioxidant Activity
Research on antioxidants is crucial across various scientific fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are significant for determining the antioxidant capacity of compounds. These methods rely on spectrophotometry to assess chemical reactions indicating antioxidant activity, which could be relevant for studying "4,8-Dichloro-6-nitroquinazoline" if it possesses antioxidant properties (Munteanu & Apetrei, 2021).
Chloroquine and Its Derivatives
Chloroquine, a compound structurally related to quinazolines, has been explored for various applications beyond its antimalarial effects, including its repurposing for treating infectious and non-infectious diseases. The study of chloroquine derivatives highlights the process of modifying such compounds to enhance their therapeutic potential, which could be applied to research on "4,8-Dichloro-6-nitroquinazoline" (Njaria et al., 2015).
8-Hydroxyquinolines in Medicinal Chemistry
The 8-hydroxyquinoline scaffold has attracted attention for its significant biological activities, leading to the development of drug molecules for treating life-threatening diseases. This highlights the importance of synthetic modifications to enhance the drug potential of such compounds, which could be relevant for modifying "4,8-Dichloro-6-nitroquinazoline" (Gupta et al., 2021).
Redox Mediators in Environmental Remediation
The use of enzymes and redox mediators for the degradation of organic pollutants showcases the application of chemical compounds in environmental science. This research avenue might be applicable to "4,8-Dichloro-6-nitroquinazoline" if it shows potential as a redox mediator or in environmental remediation efforts (Husain & Husain, 2007).
Mecanismo De Acción
Target of Action
It is known that quinazoline derivatives, such as afatinib, are tyrosine kinase inhibitors (tkis) that target egfr (epidermal growth factor receptor) and her2 (human epidermal growth factor receptor 2) .
Mode of Action
Similar compounds like afatinib, a 4-anilinoquinazoline, irreversibly bind to both egfr and her2 .
Biochemical Pathways
It is known that tkis like afatinib inhibit the tyrosine kinase activity of egfr and her2, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Result of Action
Tkis like afatinib are known to inhibit cell proliferation and induce apoptosis in cancer cells .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,8-dichloro-6-nitroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-6-2-4(13(14)15)1-5-7(6)11-3-12-8(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXYDVKZIBRRHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dichloro-6-nitroquinazoline | |
CAS RN |
1565709-14-9 | |
| Record name | 4,8-dichloro-6-nitroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
![[2-Methyl-6-(pyrrolidin-1-yl)pyridin-4-yl]methanamine](/img/structure/B1434813.png)



![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)